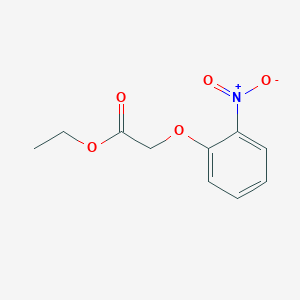
Ethyl 2-(2-nitrophenoxy)acetate
Übersicht
Beschreibung
Ethyl 2-(2-nitrophenoxy)acetate is a chemical compound with the CAS Number: 37682-31-8 and a molecular weight of 225.2 .
Synthesis Analysis
The synthesis of this compound involves a nucleophilic substitution to introduce an ethyl bromoacetate chain using 2-nitrophenol as the starting material . The product of this reaction is this compound .
Molecular Structure Analysis
The linear formula of this compound is C10H11NO5 . The SMILES string representation is O=N+C1=CC=CC=C1OCC(OCC)=O .
Physical And Chemical Properties Analysis
This compound is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Medicinal Chemistry
Ethyl 2-(2-nitrophenoxy)acetate has been utilized in various synthesis processes, particularly in medicinal chemistry. For instance, it serves as an intermediate in the synthesis of dual hypoglycemic agents, as shown in the synthesis of ethyl-2-(4-aminophenoxy)acetate, a precursor for dual glucokinase (GK) and PPARγ activators. This synthesis process demonstrates a facile approach, involving alkylation followed by selective reduction, to obtain pure crystals suitable for further pharmacological applications (Altowyan et al., 2022).
Role in Organic Synthesis
This compound is also a key compound in the synthesis of other organic compounds. For example, it is used in the synthesis of ethyl 4-(4-nitrophenoxy) picolinate, a compound that acts as an important intermediate for various biologically active substances. The synthesis involves a three-step process, indicating its versatility in organic chemistry (Xiong et al., 2019).
Enhancement of Chemical Processes
This compound also plays a role in improving chemical synthesis processes. In one study, an improved method for synthesizing 2-(2-nitrophenoxy)acetic acid, using 2-nitrophenol and methyl 2-chloroacetate, was developed. This demonstrates its utility in enhancing yields and simplifying chemical processes, which could be beneficial for industrial applications (Dian, 2012).
Applications in Other Fields
Apart from its role in synthesis, this compound's derivatives and related compounds find applications in other fields. For instance, its analogs have been explored in corrosion inhibition for mild steel in hydrochloric acid solutions. This illustrates its potential in materials science and industrial applications, particularly in protecting metals against corrosion (Lgaz et al., 2017).
Safety and Hazards
The safety information for Ethyl 2-(2-nitrophenoxy)acetate includes several hazard statements: H302, H312, H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas or outdoors .
Zukünftige Richtungen
Ethyl 2-(2-nitrophenoxy)acetate has been used in the synthesis of the herbicide D-DIBOA . A genetically engineered Escherichia coli strain overexpressing the nitroreductase NfsB is capable of producing the herbicide D-DIBOA with 100% molar yield . This suggests potential future directions in the use of microbial-cell-factory approaches for the industrial-scale production of such compounds .
Wirkmechanismus
Target of Action
Ethyl 2-(2-nitrophenoxy)acetate is a unique chemical compound with the linear formula C10H11NO5 . It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and pharmacological research.
Mode of Action
It has been used in biotransformation experiments with strains ofEscherichia coli and Serratia marcescens . The compound’s interaction with these bacterial strains under aerobic and anaerobic conditions has been studied , suggesting that it may interact with certain enzymes or biochemical pathways within these organisms.
Biochemical Pathways
The compound has been involved in the biotransformation of this compound to benzohydroxamic acid (D-DIBOA) by Escherichia coli . Benzohydroxamic acids, such as DIBOA, exhibit interesting biological properties (herbicidal, fungicidal, and bactericidal) . The biotransformation yields were higher for E. coli under aerobic conditions .
Result of Action
The biotransformation of this compound byE. coli results in the production of benzohydroxamic acid (D-DIBOA), a compound with herbicidal, fungicidal, and bactericidal properties .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the biotransformation yields of this compound were found to be higher under aerobic conditions compared to anaerobic conditions . This suggests that the presence or absence of oxygen can influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
ethyl 2-(2-nitrophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-15-10(12)7-16-9-6-4-3-5-8(9)11(13)14/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWPSRBTOBHBKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343745 | |
| Record name | ethyl 2-(2-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37682-31-8 | |
| Record name | ethyl 2-(2-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



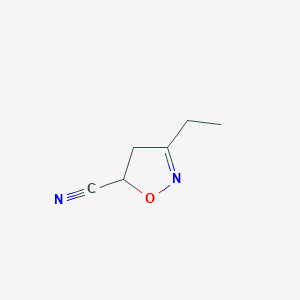
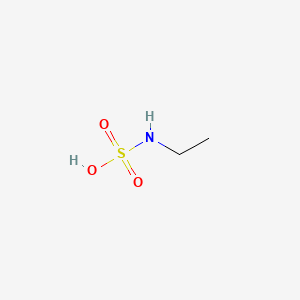

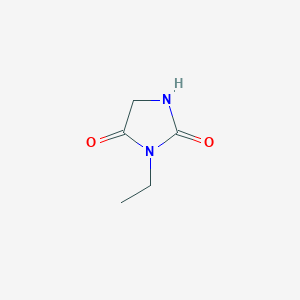
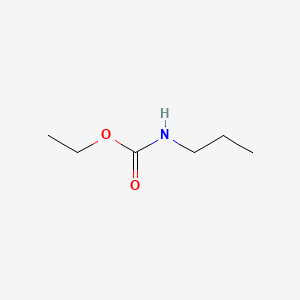
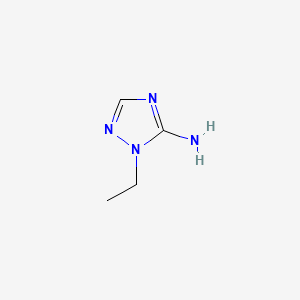
![4-Ethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3021229.png)




![Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B3021235.png)

![Ethyl imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B3021242.png)